molecular formula C15H15NO6 B11162756 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11162756
M. Wt: 305.28 g/mol
InChI Key: MRRGKOFYZAZNJO-UHFFFAOYSA-N
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Description

N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a coumarin-derived glycine conjugate characterized by a methoxy group at position 7, a methyl group at position 4, and an acetyl-glycine moiety attached to the coumarin core. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

MRRGKOFYZAZNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine under specific conditions. One common method includes the use of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the amide bond between the coumarin derivative and glycine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine with structurally related coumarin derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural and Substituent Variations

Compound Name Substituents (Coumarin Core) Side Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-OCH₃, 4-CH₃ Acetyl-glycine C₁₅H₁₅NO₇* 321.28 Polar glycine moiety; electron-donating methoxy enhances fluorescence
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 7-O-(hexyl), 4-CH₃, 3-hexyl Acetyl-glycine C₂₀H₂₅NO₆ 375.42 Bulky hexyl group increases lipophilicity; potential for membrane penetration
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-Cl, 7-OH, 4-CH₃ Acetyl-glycine C₁₄H₁₂ClNO₆ 325.70 Electron-withdrawing Cl and H-bonding OH; may alter reactivity/solubility
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 7-OCH₃, 4-CH₃ Acetohydrazide (nitrobenzylidene) C₂₀H₁₆N₄O₇ 440.37 Hydrazide side chain; nitro group may confer redox activity

Key Observations:

  • The 6-chloro substituent () introduces electron-withdrawing effects, which could reduce electron density on the coumarin ring, altering reactivity in substitution reactions . Hexyl chains () significantly increase lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility .
  • Side Chain Variations:
    • Acetyl-glycine (target compound, ) introduces carboxylic acid and amide groups, enabling hydrogen bonding and salt formation. This contrasts with acetohydrazide derivatives (), which exhibit hydrazone linkages capable of metal chelation or redox activity .

Physicochemical and Spectral Properties

  • Melting Points: compounds exhibit higher melting points (198–210°C) due to crystalline hydrazide structures, while glycine conjugates () likely have lower melting points owing to increased polarity .
  • IR Spectroscopy: All compounds show strong C=O stretches (~1700–1750 cm⁻¹) from coumarin lactone and acetyl groups. ’s hydroxyl group would display a broad O-H stretch (~3200 cm⁻¹) .
  • NMR Data: reports δ 2.35–2.45 ppm for methyl groups and δ 6.80–8.20 ppm for aromatic protons, consistent with coumarin derivatives. Glycine protons in the target compound would resonate at δ 3.70–4.20 ppm (CH₂) and δ 8.10–8.50 ppm (NH) .

Biological Activity

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core structure, characterized by a benzene ring fused to a pyrone ring, along with an acetylglycine moiety. This unique structure contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.
  • Antioxidant Activity : Compounds in the chromenone class often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, reducing inflammation in various biological contexts.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

These findings indicate that the compound could serve as a potential lead in cancer therapy.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6.

Case Studies

  • Study on Obesity Resistance : A recent metabolomic study highlighted the role of acetylglycine derivatives in obesity resistance. This compound was part of a panel of metabolites tested in diet-induced obese mice, showing significant reductions in body weight and fat mass compared to controls .
  • HDAC Inhibition : The compound has been evaluated for its potential as a histone deacetylase (HDAC) inhibitor. In a series of assays, it demonstrated selective inhibition against certain HDAC isoforms, which is crucial for developing therapeutic agents targeting epigenetic modifications in cancer .

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